Cas no 1805966-44-2 (Methyl 3-amino-2-(trifluoromethyl)pyridine-4-acetate)
Methyl 3-amino-2-(trifluoromethyl)pyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-amino-2-(trifluoromethyl)pyridine-4-acetate
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- Inchi: 1S/C9H9F3N2O2/c1-16-6(15)4-5-2-3-14-8(7(5)13)9(10,11)12/h2-3H,4,13H2,1H3
- InChI Key: GQLFXYWQDAIVAF-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(C=CN=1)CC(=O)OC)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 258
- XLogP3: 0.9
- Topological Polar Surface Area: 65.2
Methyl 3-amino-2-(trifluoromethyl)pyridine-4-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014344-250mg |
Methyl 3-amino-2-(trifluoromethyl)pyridine-4-acetate |
1805966-44-2 | 95% | 250mg |
$950.60 | 2022-04-01 | |
| Alichem | A029014344-1g |
Methyl 3-amino-2-(trifluoromethyl)pyridine-4-acetate |
1805966-44-2 | 95% | 1g |
$3,097.65 | 2022-04-01 |
Methyl 3-amino-2-(trifluoromethyl)pyridine-4-acetate Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on Methyl 3-amino-2-(trifluoromethyl)pyridine-4-acetate
Methyl 3-amino-2-(trifluoromethyl)pyridine-4-acetate (CAS No. 1805966-44-2): A Comprehensive Overview
Methyl 3-amino-2-(trifluoromethyl)pyridine-4-acetate, identified by its CAS number 1805966-44-2, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both amino and trifluoromethyl groups in its molecular structure imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of various bioactive molecules.
The< strong>trifluoromethyl group is particularly noteworthy, as it is frequently incorporated into pharmaceuticals to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. In recent years, there has been a surge in research focusing on trifluoromethyl-containing compounds, driven by their demonstrated efficacy in treating a wide range of diseases, including cancer and infectious disorders. Methyl 3-amino-2-(trifluoromethyl)pyridine-4-acetate aligns with this trend, offering a versatile scaffold for the design of novel therapeutic agents.
One of the most compelling aspects of Methyl 3-amino-2-(trifluoromethyl)pyridine-4-acetate is its role as a building block in the synthesis of more complex molecules. The< strong>amino group provides a site for further functionalization, allowing chemists to introduce additional moieties such as carboxylic acids, alcohols, or other heterocycles. This flexibility makes the compound particularly useful in medicinal chemistry campaigns where multiple structural modifications are required to optimize biological activity.
In the realm of academic research, Methyl 3-amino-2-(trifluoromethyl)pyridine-4-acetate has been employed in several innovative studies aimed at uncovering new drug targets and mechanisms of action. For instance, researchers have utilized this compound to explore its potential as a precursor for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The trifluoromethyl group's ability to influence electronic properties has been harnessed to fine-tune the binding interactions between small molecules and their biological targets.
The< strong>Methyl 3-amino-2-(trifluoromethyl)pyridine-4-acetate CAS No. 1805966-44-2 has also been investigated for its applications in the development of antimicrobial agents. The growing threat of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial compounds with unique mechanisms of action. Preliminary studies suggest that derivatives of this compound exhibit promising activity against Gram-positive and Gram-negative bacteria, making them attractive candidates for further development.
From a synthetic chemistry perspective, Methyl 3-amino-2-(trifluoromethyl)pyridine-4-acetate serves as an excellent example of how functional group manipulation can lead to the discovery of new chemical entities. The compound's synthesis involves well-established methodologies that are accessible to both academic and industrial researchers. This accessibility has fostered a collaborative environment where scientists can rapidly explore new derivatives and assess their biological potential.
The integration of computational chemistry techniques has further enhanced the utility of Methyl 3-amino-2-(trifluoromethyl)pyridine-4-acetate in drug discovery. Molecular modeling studies have been conducted to predict how modifications to the compound's structure will affect its interactions with biological targets. These studies have provided valuable insights into optimizing potency, selectivity, and pharmacokinetic properties before experimental validation.
In conclusion, Methyl 3-amino-2-(trifluoromethyl)pyridine-4-acetate (CAS No. 1805966-44-2) represents a fascinating compound with broad applications in pharmaceutical research and drug development. Its unique structural features make it a versatile intermediate for synthesizing bioactive molecules, while its incorporation into drug candidates holds promise for addressing unmet medical needs. As research continues to evolve, it is likely that this compound will play an increasingly important role in the discovery and development of next-generation therapeutics.
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